molecular formula C18H30O7 B1667524 Bis propargyl-peg7 CAS No. 400775-35-1

Bis propargyl-peg7

Cat. No.: B1667524
CAS No.: 400775-35-1
M. Wt: 358.4 g/mol
InChI Key: WJGHENNJCGFCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis propargyl-peg7 is a homobifunctional reagent containing two propargyl groups. The hydrophilic polyethylene glycol (PEG) units in its structure enhance its solubility in aqueous environments .

Mechanism of Action

Target of Action

Bis-propargyl-PEG7, also known as Bis-propargyl-PEG6, is a PEG-based PROTAC linker . The primary targets of this compound are biomolecules or compounds bearing azide groups . The propargyl groups in the compound can react with these azide-bearing targets via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

Mode of Action

The mode of action of Bis-propargyl-PEG7 involves a click chemistry reaction, specifically the CuAAC . This reaction is a type of cycloaddition where an alkyne (contained in the Bis-propargyl-PEG7) and an azide (present in the target molecule) combine to form a stable triazole linkage . This reaction is catalyzed by copper .

Biochemical Pathways

The biochemical pathways affected by Bis-propargyl-PEG7 are those involving guanosine-3’, 5’-cyclic monophosphates . The compound can be used to synthesize polymer-linked multimers of these cyclic nucleotides . These multimers can serve as reagents for signal transduction research and as modulators of cyclic nucleotide-regulated binding proteins and isoenzymes .

Pharmacokinetics

The pharmacokinetics of Bis-propargyl-PEG7 are influenced by its PEG spacer. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Bis-propargyl-PEG7’s action is the formation of stable triazole linkages with azide-bearing molecules . This can lead to the synthesis of polymer-linked multimers of guanosine-3’, 5’-cyclic monophosphates . These multimers can be used in various applications, including signal transduction research and the modulation of cyclic nucleotide-regulated proteins .

Action Environment

The action of Bis-propargyl-PEG7 is influenced by environmental factors such as the presence of copper, which is necessary for the CuAAC reaction . Additionally, the hydrophilic nature of the PEG spacer allows the compound to be more soluble in aqueous environments , which can influence its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis propargyl-peg7 typically involves the reaction of propargyl bromide with polyethylene glycol (PEG) under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) . The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the propargyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Bis propargyl-peg7 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages between the propargyl groups and azide-bearing compounds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and have diverse applications in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis propargyl-peg7 is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and material synthesis .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O7/c1-3-5-19-7-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-8-20-6-4-2/h1-2H,5-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGHENNJCGFCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis propargyl-peg7
Reactant of Route 2
Reactant of Route 2
Bis propargyl-peg7
Reactant of Route 3
Reactant of Route 3
Bis propargyl-peg7
Reactant of Route 4
Reactant of Route 4
Bis propargyl-peg7
Reactant of Route 5
Reactant of Route 5
Bis propargyl-peg7
Reactant of Route 6
Reactant of Route 6
Bis propargyl-peg7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.